molecular formula C23H27ClN4O2S2 B2403538 N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215347-28-6

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2403538
CAS No.: 1215347-28-6
M. Wt: 491.07
InChI Key: FYIKTBANJGPGGY-UHFFFAOYSA-N
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Description

This compound features a bis-benzo[d]thiazole scaffold with a carboxamide linkage. Key structural elements include:

  • 4-ethoxy substituent on one benzothiazole ring.
  • Diethylaminoethyl group attached via a tertiary amine.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2.ClH/c1-4-26(5-2)12-13-27(22(28)16-10-11-17-20(14-16)30-15-24-17)23-25-21-18(29-6-3)8-7-9-19(21)31-23;/h7-11,14-15H,4-6,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIKTBANJGPGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound with a complex chemical structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H27ClN4O3S
  • Molecular Weight : 479.0 g/mol
  • CAS Number : 1215555-19-3

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations of 1, 2, and 4 μM. These compounds promoted apoptosis and arrested the cell cycle, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4312.5Apoptosis induction
Compound 4iHOP-921.8Cell cycle arrest
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-6-carboxamide HClA549TBDTBD

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in modulating inflammatory responses .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of benzothiazole compounds. For example, certain derivatives have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury by scavenging reactive oxygen species (ROS) . This suggests that this compound may also possess neuroprotective properties.

Study on Antitumor Activity

A notable study synthesized several benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, one derivative exhibited an IC50 value of 1.5 μM against H1299 cells, demonstrating potent anticancer activity . The study utilized a series of assays to confirm the mechanism of action involved in apoptosis induction.

Evaluation of Anti-inflammatory Activity

In another study, researchers assessed the anti-inflammatory effects of benzothiazole compounds on LPS-induced macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with these compounds, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound’s bis-benzo[d]thiazole structure distinguishes it from analogs in the evidence, which primarily feature single heterocyclic cores (e.g., thiazolidinone, thiadiazole). Key comparisons include:

Compound Name / ID (Evidence) Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound Bis-benzo[d]thiazole 4-ethoxy, diethylaminoethyl, HCl salt N/A N/A
Compound 9 () Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl 90 186–187
Compound 12b () Thiazole Chloromethyl, phenylsulfonyl N/A N/A
N-(6-aminobenzo[d]thiazol-2-yl)benzamide () Benzothiazole Benzamide, nitro/amino groups N/A N/A

Key Observations :

  • Substituents like 4-ethoxy and diethylaminoethyl could modulate lipophilicity and solubility, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in compounds .

Physicochemical Properties

While melting points for the target compound are unavailable, analogs in show melting points between 147–207°C , influenced by substituent polarity and crystallinity. The hydrochloride salt form of the target compound likely increases its aqueous solubility compared to neutral analogs like those in and .

Pharmacological Potential

  • demonstrates that aryl-substituted benzothiazole acetamides exhibit antitumor and antimicrobial activities, suggesting the target compound’s bis-heterocyclic structure could amplify these effects .
  • notes thiadiazole derivatives with insecticidal/fungicidal activity, but the target’s benzothiazole core may prioritize different biological targets (e.g., kinase inhibition) .

Preparation Methods

Synthesis of 4-Ethoxybenzo[d]thiazol-2-amine

The ethoxy group is introduced via nucleophilic aromatic substitution. A mixture of 2-aminobenzo[d]thiazole and ethyl bromide in the presence of potassium carbonate yields 4-ethoxybenzo[d]thiazol-2-amine. Optimal conditions include refluxing in dimethylformamide (DMF) at 80°C for 12 hours.

Functionalization of 2-Bromobenzo[d]thiazole-6-carboxylic Acid

This intermediate is synthesized by bromination of benzo[d]thiazole-6-carboxylic acid using bromine in acetic acid. Subsequent carboxyl activation with thionyl chloride converts it to the acid chloride, which reacts with ammonia to form the primary amide.

Table 1: Reaction Conditions for Acid Chloride Formation

Parameter Value Source
Reagent Thionyl chloride
Temperature 60°C
Time 1.5 hours
Yield 77%

Amide Coupling with N,N-Diethylethylenediamine

The critical step involves coupling 2-bromobenzo[d]thiazole-6-carboxamide with N,N-diethylethylenediamine. Using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base, the reaction proceeds at room temperature in dichloromethane (DCM) to yield the secondary amide.

Substitution at the 2-Position of Benzothiazole

The bromine atom in the intermediate is replaced by the amine group of 4-ethoxybenzo[d]thiazol-2-amine via nucleophilic aromatic substitution. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and is conducted under inert atmosphere conditions at 100°C for 24 hours.

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with concentrated hydrochloric acid in ethanol. Crystallization from a mixture of ethanol and diethyl ether enhances purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amide coupling : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency compared to DCM.
  • Substitution reactions : Elevated temperatures (80–100°C) are critical for achieving >90% conversion in palladium-catalyzed steps.

Table 2: Yield Optimization in Key Steps

Step Solvent Temperature Yield (%) Source
Amide coupling DCM 25°C 65
Substitution Toluene 100°C 92
Salt formation Ethanol 0°C 85

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enhance substitution kinetics. Triethylamine is preferred over DIPEA for acid scavenging due to lower cost.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆) confirms ethoxy ($$\delta$$ 1.35 ppm, triplet) and diethylamino ($$\delta$$ 2.65 ppm, quartet) groups.
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 491.1 ([M+H]⁺), consistent with the molecular formula.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Challenges and Troubleshooting

Scalability Issues

Palladium catalyst removal requires careful filtration through celite, which becomes cumbersome at multi-gram scales. Switching to polymer-supported catalysts simplifies purification.

Recent Advances in Synthesis

Recent protocols (2024–2025) emphasize:

  • Flow chemistry : Continuous-flow systems reduce reaction times for amide coupling from 12 hours to 2 hours.
  • Green solvents : Cyclopentyl methyl ether (CPME) replaces DMF in substitution steps, reducing environmental impact.

Q & A

Basic: What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide coupling and substitution reactions . Key steps include:

  • Acylation of the benzothiazole core with a diethylaminoethyl amine derivative under reflux conditions.
  • Controlled solvent systems (e.g., acetonitrile or DMF) and reaction temperatures (60–100°C) to optimize intermediate formation .
  • Final hydrochloridation using HCl to stabilize the compound as a salt .
    Critical parameters include pH control during amidation and inert atmospheres to prevent oxidation of thiazole moieties .

Basic: How is purity and structural integrity validated during synthesis?

  • Analytical techniques :
    • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry (e.g., distinguishing between ethoxy and diethylamino substituents) .
    • HPLC with UV detection (254 nm) to assess purity (>95% required for pharmacological studies) .
    • Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of side products .

Advanced: How can reaction yields be optimized while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but require post-reaction purification to remove residual solvents .
  • Catalytic additives : Use of triethylamine or DMAP to accelerate amide coupling .
  • Real-time monitoring : TLC or inline HPLC to track reaction progress and terminate before side reactions (e.g., over-alkylation) dominate .

Advanced: How to reconcile divergent bioactivity data across structural analogs?

  • Comparative SAR analysis :
    • Compare substituent effects using analogs (e.g., ethoxy vs. nitro groups) on target binding .
    • Example: The 3-nitro group in related compounds enhances electrophilic reactivity but may reduce solubility, conflicting with in vitro vs. in vivo results .
  • Dose-response profiling : Use IC50/EC50 curves to differentiate potency from assay-specific artifacts .

Advanced: What functional groups dictate pharmacological activity?

  • Benzothiazole core : Essential for π-π stacking with hydrophobic enzyme pockets .
  • Diethylaminoethyl side chain : Enhances solubility and cationic interactions with biological membranes .
  • Ethoxy group : Modulates electron density, affecting binding to targets like HSP90 or kinases .

Advanced: How can computational modeling guide target identification?

  • Molecular docking : Predict interactions with proteins (e.g., benzothiazoles binding to ATP pockets in kinases) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) for lead optimization .

Basic: How to address hygroscopicity during storage?

  • Store as a hydrochloride salt in desiccated containers (silica gel) at –20°C .
  • Lyophilization : Convert to a stable powder form to mitigate hydrolysis of the ethoxy group .

Advanced: Designing analogs for improved pharmacokinetics

  • Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug strategies : Mask the diethylamino group as a tert-butyl carbamate to improve oral bioavailability .

Advanced: Troubleshooting purification challenges

  • Column chromatography : Use gradient elution (DCM:MeOH from 50:1 to 10:1) to resolve polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: Correlating in vitro and in vivo bioactivity

  • PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models to align in vitro IC50 with effective doses .
  • Metabolite profiling : Identify active metabolites (e.g., demethylated derivatives) via LC-MS/MS .

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